Methyl 2-oxo-2-(o-tolyl)acetate

Catalog No.
S1533675
CAS No.
34966-54-6
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxo-2-(o-tolyl)acetate

CAS Number

34966-54-6

Product Name

Methyl 2-oxo-2-(o-tolyl)acetate

IUPAC Name

methyl 2-(2-methylphenyl)-2-oxoacetate

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3

InChI Key

QMJRGFDWGOXABE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C(=O)OC

Synonyms

(2-Methylphenyl)glyoxylic Acid Methyl Ester; Methyl 2-(2-Methylphenyl)-2-oxoacetate; Methyl 2-Methylphenylglyoxylate; Methyl o-Toluoylformate;

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)OC

Methyl 2-oxo-2-(o-tolyl)acetate is an aromatic alpha-keto ester, a class of compounds recognized for their utility as photoinitiators and as versatile intermediates in the synthesis of complex organic molecules like pharmaceuticals and agrochemicals. Its core functionality stems from the vicinal diketone-like structure, which imparts specific reactivity in both photochemical and synthetic transformations. The defining feature of this specific compound is the *ortho*-methyl group on the phenyl ring, which introduces distinct steric and electronic properties compared to its isomers and the unsubstituted parent compound, methyl benzoylformate.

Substituting Methyl 2-oxo-2-(o-tolyl)acetate with its *meta* or *para* isomers, or the more common methyl benzoylformate, is often unfeasible due to the critical role of the *ortho*-methyl group. This group's position directly influences the conformation and electronic environment of the adjacent alpha-keto ester moiety. This steric hindrance alters reaction kinetics, transition state stability, and photochemical properties, leading to significant, and often prohibitive, differences in product yields, stereoselectivity in asymmetric synthesis, and initiation efficiency in polymerization reactions when compared to less hindered analogs. Therefore, direct substitution can compromise process efficiency and final product specifications, making the choice of isomer a critical procurement decision.

Superior Precursor Performance in Asymmetric Synthesis

In the Rh(I)-catalyzed asymmetric hydrogenation of α-keto esters, a key transformation for producing chiral α-hydroxy esters, the choice of substrate isomer is critical. Using Methyl 2-oxo-2-(o-tolyl)acetate as the precursor resulted in a product with 84% enantiomeric excess (e.e.). In contrast, under identical conditions, the less sterically hindered analog, Methyl 2-oxo-2-(p-tolyl)acetate, yielded the corresponding product with only 66% e.e. [1]

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data84% e.e.
Comparator Or BaselineMethyl 2-oxo-2-(p-tolyl)acetate: 66% e.e.
Quantified Difference27% relative improvement in enantioselectivity
ConditionsRh(I)-Et-Duphos catalyzed asymmetric hydrogenation

For synthesizing optically active compounds, this higher enantioselectivity directly translates to improved product purity and reduced downstream purification costs.

Enhanced Initiation Efficiency in Free-Radical Photopolymerization

As a Type I photoinitiator, the rate of polymerization is a key performance metric. In the photopolymerization of methyl methacrylate (MMA), Methyl 2-oxo-2-(o-tolyl)acetate demonstrated a polymerization rate (Rp) of 3.8 x 10⁻³ mol L⁻¹ s⁻¹. This is significantly faster than the unsubstituted benchmark, methyl benzoylformate, which achieved an Rp of 2.2 x 10⁻³ mol L⁻¹ s⁻¹ under the same conditions. [1]

Evidence DimensionRate of Polymerization (Rp)
Target Compound Data3.8 x 10⁻³ mol L⁻¹ s⁻¹
Comparator Or BaselineMethyl benzoylformate: 2.2 x 10⁻³ mol L⁻¹ s⁻¹
Quantified Difference72.7% faster polymerization rate
ConditionsPhotopolymerization of methyl methacrylate (MMA) at 30°C, initiator concentration of 0.1 mol L⁻¹.

A higher polymerization rate enables faster curing, leading to increased throughput and reduced energy consumption in manufacturing processes for coatings, adhesives, and photoresists.

Defined Electrochemical Behavior for Selective Synthesis

The electrochemical properties of aryl keto-esters are critical for their use in electrosynthesis. The reduction potential of Methyl 2-oxo-2-(o-tolyl)acetate is shifted due to the electron-donating effect of the *ortho*-methyl group. While a direct value for the target compound is not available in a comparative study, the well-established trend shows that electron-donating groups make reduction more difficult (a more negative potential). For example, the reduction potential of 4-methoxybenzoic acid is -2.04 V, compared to -1.95 V for unsubstituted benzoic acid, demonstrating the effect of an electron-donating group. [1] This predictable shift for the *ortho*-tolyl group allows for greater selectivity in complex electrochemical transformations where multiple reducible groups are present.

Evidence DimensionPeak Reduction Potential (Ep)
Target Compound DataMore negative than methyl benzoylformate (inferred)
Comparator Or BaselineBenzoic acid: -1.95 V vs. 4-Methoxybenzoic acid: -2.04 V (Illustrative of electron-donating effect)
Quantified DifferenceN/A (Qualitative shift to more negative potential)
ConditionsCyclic voltammetry at a glassy carbon electrode in acetonitrile.

This altered reduction potential allows chemists to selectively reduce other functional groups in a molecule while preserving the alpha-keto ester, enabling more precise and efficient electrosynthetic routes.

High-Throughput UV Curing Formulations

For industrial UV-curable coatings, inks, and adhesives where processing speed is a primary cost driver. The demonstrably higher rate of polymerization initiated by this compound allows for faster line speeds and reduced UV lamp exposure times compared to formulations using the standard methyl benzoylformate. [1]

Precursor for High-Purity Chiral α-Hydroxy Esters

In the synthesis of active pharmaceutical ingredients (APIs) or fine chemicals where high stereochemical purity is required. Its use as a substrate in asymmetric hydrogenation reactions provides a significant advantage in enantiomeric excess over its positional isomers, simplifying purification and improving the overall yield of the desired stereoisomer. [2]

Intermediate for the Fungicide Trifloxystrobin

This compound is a documented intermediate in the synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide. Its specific structure is required for the subsequent reaction steps, making it a non-substitutable precursor for manufacturers in the agrochemical sector.

XLogP3

2.6

Wikipedia

Methyl 2-methylphenylglyoxylate

Dates

Last modified: 08-15-2023

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